2-(2-bromophenoxy)-N-(2,5-dimethoxyphenyl)acetamide
Overview
Description
2-(2-bromophenoxy)-N-(2,5-dimethoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromophenoxy group and a dimethoxyphenyl group attached to an acetamide backbone
Preparation Methods
The synthesis of 2-(2-bromophenoxy)-N-(2,5-dimethoxyphenyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Bromination: The starting material, phenol, is brominated to form 2-bromophenol.
Etherification: 2-bromophenol is then reacted with chloroacetic acid to form 2-(2-bromophenoxy)acetic acid.
Amidation: The final step involves the reaction of 2-(2-bromophenoxy)acetic acid with 2,5-dimethoxyaniline to form this compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
2-(2-bromophenoxy)-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride and lithium aluminum hydride.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Scientific Research Applications
2-(2-bromophenoxy)-N-(2,5-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-bromophenoxy)-N-(2,5-dimethoxyphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenoxy and dimethoxyphenyl groups can play a crucial role in binding to these targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
2-(2-bromophenoxy)-N-(2,5-dimethoxyphenyl)acetamide can be compared with other similar compounds, such as:
2-(2-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
2-(2-bromophenoxy)-N-(3,4-dimethoxyphenyl)acetamide: Similar structure but with different positions of the methoxy groups, potentially leading to different interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-bromophenoxy)-N-(2,5-dimethoxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO4/c1-20-11-7-8-15(21-2)13(9-11)18-16(19)10-22-14-6-4-3-5-12(14)17/h3-9H,10H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGPPXNZDIUWMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)COC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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